molecular formula C10H11Br2NO B14046509 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14046509
M. Wt: 321.01 g/mol
InChI Key: LYWGNXJRFZWSDK-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound with the molecular formula C10H11Br2NO This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-amino-5-methylphenylpropan-1-one, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with solvents such as acetic acid or dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one include other brominated aromatic compounds and amino-substituted phenyl derivatives. For example:

    1-(2-Amino-5-bromophenyl)-3-bromopropan-1-one: Lacks the bromomethyl group but has similar reactivity.

    2-Amino-5-(bromomethyl)phenylpropan-1-one: Similar structure but without the second bromine atom.

The uniqueness of this compound lies in its dual bromine substitution, which provides distinct reactivity and potential for diverse chemical transformations .

Biological Activity

1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes an amino group, bromomethyl group, and a ketone functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula and weight are approximately C11H12Br2N2OC_{11}H_{12}Br_2N_2O and 321.01 g/mol, respectively.

The biological activity of this compound is largely attributed to its electrophilic nature, influenced by the bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or receptor functions. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Biological Activities

Preliminary studies have indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Research suggests that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The ability of the compound to interact with biological macromolecules may also extend to cancer cell lines, where it could inhibit proliferation or induce apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity :
    • A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound could induce cytotoxic effects in various cancer cell lines. The mechanism was proposed to involve disruption of cellular signaling pathways critical for cell survival .
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic pathways, further supporting its role as a potential therapeutic agent.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-oneStructureAnticancer
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-oneStructureAntimicrobial

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-amino-5-(bromomethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

LYWGNXJRFZWSDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)CCBr)N

Origin of Product

United States

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